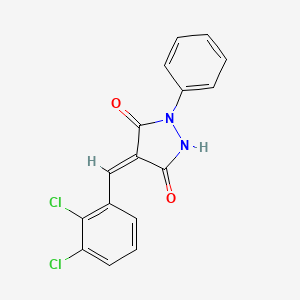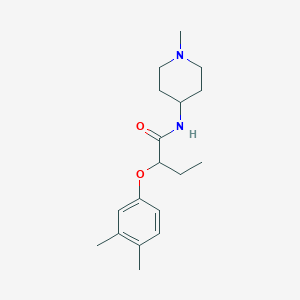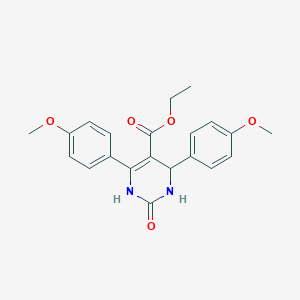![molecular formula C15H15Cl2N3O B5068881 N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea CAS No. 18982-72-4](/img/structure/B5068881.png)
N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
説明
N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, also known as Dichlorphenamide (DCP), is a chemical compound that belongs to the class of sulfonamide diuretics. It is a white crystalline powder that is soluble in water and alcohol. DCP has been extensively studied for its therapeutic potential in the treatment of various medical conditions, including glaucoma, epilepsy, and hypertension.
作用機序
The mechanism of action of DCP involves the inhibition of carbonic anhydrase, an enzyme that plays a role in the production of aqueous humor in the eye and the excitability of neurons in the brain. By inhibiting carbonic anhydrase, DCP reduces intraocular pressure in the eye and reduces the excitability of neurons in the brain, which reduces the likelihood of seizures.
Biochemical and Physiological Effects:
DCP has been found to have various biochemical and physiological effects. It has been found to reduce intraocular pressure in the eye, which is beneficial in the treatment of glaucoma. DCP has also been found to reduce the excitability of neurons in the brain, which reduces the likelihood of seizures in patients with epilepsy.
実験室実験の利点と制限
DCP has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its synthesis method is well-established. It is also readily available and relatively inexpensive. However, DCP has some limitations for lab experiments. It is a sulfonamide diuretic, which means that it may have some adverse effects on the kidneys. Therefore, caution should be taken when using DCP in lab experiments.
将来の方向性
There are several future directions for the study of DCP. One potential direction is the development of new formulations of DCP that are more effective and have fewer adverse effects. Another potential direction is the study of DCP in the treatment of other medical conditions, such as hypertension. Additionally, the mechanism of action of DCP could be further elucidated, which could lead to the development of new drugs that are more effective and have fewer adverse effects.
Conclusion:
DCP is a well-established compound that has been extensively studied for its therapeutic potential in the treatment of various medical conditions. It has been found to be effective in the treatment of glaucoma and epilepsy. The mechanism of action of DCP involves the inhibition of carbonic anhydrase, which reduces intraocular pressure in the eye and reduces the excitability of neurons in the brain. DCP has several advantages for lab experiments, but caution should be taken when using it due to its potential adverse effects on the kidneys. There are several future directions for the study of DCP, including the development of new formulations and the study of DCP in the treatment of other medical conditions.
合成法
The synthesis of DCP involves the reaction of 3,4-dichloroaniline with 4-(dimethylamino)phenyl isocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is purified by recrystallization to obtain pure DCP. This synthesis method has been well-established and has been used in various studies to obtain DCP.
科学的研究の応用
DCP has been studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. Studies have shown that DCP reduces intraocular pressure by inhibiting carbonic anhydrase, an enzyme that plays a role in the production of aqueous humor in the eye.
DCP has also been studied for its anticonvulsant properties. It has been found to be effective in the treatment of epilepsy, a condition that is characterized by recurrent seizures. Studies have shown that DCP acts by inhibiting carbonic anhydrase, which reduces the excitability of neurons in the brain.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20(2)12-6-3-10(4-7-12)18-15(21)19-11-5-8-13(16)14(17)9-11/h3-9H,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTAPVXCNPAWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290951 | |
| Record name | ST50564538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18982-72-4 | |
| Record name | NSC72007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50564538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-DICHLOROPHENYL)-N'-(4-(DIMETHYLAMINO)PHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068822.png)
![2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde](/img/structure/B5068824.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5068836.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5068846.png)
![4-methoxy-6-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5068857.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5068867.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)benzoyl]piperidine](/img/structure/B5068875.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B5068883.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068888.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5068889.png)
